(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone
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Overview
Description
(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a piperazine ring substituted with a phenylethyl group at the 4-position, connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine to introduce the chlorine atom at the 2-position. This is followed by the formation of the piperazine ring and its subsequent substitution with the phenylethyl group. The final step involves the formation of the methanone linkage, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in medicinal chemistry.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone: This compound is unique due to its specific substitution pattern and the presence of both pyridine and piperazine rings.
Thiophene Derivatives: These compounds also contain heterocyclic rings and are known for their biological activity.
Imidazole Containing Compounds: Similar to piperazine, imidazole is a five-membered ring with nitrogen atoms, and these compounds are studied for their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its combination of a chlorinated pyridine ring and a substituted piperazine ring. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
918480-38-3 |
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Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(1-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20ClN3O/c1-14(15-5-3-2-4-6-15)21-9-11-22(12-10-21)18(23)16-7-8-20-17(19)13-16/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
OOFOGZCDJXFKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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